4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Vue d'ensemble
Description
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, also known as 4-MPMBA, is an organic compound which has been studied extensively in recent years. 4-MPMBA is a derivative of benzoic acid and is used in a variety of scientific research applications. It is a useful compound for studying the biochemical and physiological effects of compounds on the body.
Applications De Recherche Scientifique
Central Nervous System Receptor Affinity : A novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine leads to chiral, non-racemic bicyclic lactams with promising central nervous system receptor affinity (Beduerftig, Weigl, & Wünsch, 2001).
Antimicrobial Agents : Oral administration of novel pyridone carboxylic acids with 4-hydroxypiperazin-1-yl groups, including compounds related to 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, leads to extensive reductive metabolism in mice, indicating potential as antimicrobial agents (Uno et al., 1993).
Synthesis Optimization : Optimized conditions for synthesizing 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-methylbenzoic acid have been developed, including the use of bromosuccinimide as a bromine agent (Xiao-qin, 2010).
Antipsychotic Drug Potential : Thieno[2,3-b][1,5]benzoxazepine derivatives, including 2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepine, show potential as potent antipsychotic drugs (Kohara et al., 2002).
Precursor to Imatinib : A practical synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the cancer medication imatinib, has been developed (Koroleva et al., 2012).
Glucosidase Inhibitors with Antioxidant Activity : Benzimidazole derivatives containing a piperazine or morpholine skeleton at C-6 position, related to this compound, demonstrate high antioxidant activity and glucosidase inhibitory potential, with some compounds showing better inhibitory potential than the standard acarbose (Özil, Parlak, & Baltaş, 2018).
Mécanisme D'action
Target of Action
It is used as an intermediate in the synthesis of imatinib , a known ATP-competitive inhibitor of Bcr-Abl protein tyrosine kinase .
Mode of Action
As an intermediate in the synthesis of Imatinib , it may contribute to the inhibition of Bcr-Abl protein tyrosine kinase, which is the mode of action of Imatinib .
Biochemical Pathways
As an intermediate in the synthesis of imatinib , it may indirectly affect the pathways associated with Bcr-Abl protein tyrosine kinase .
Result of Action
As an intermediate in the synthesis of Imatinib , it may contribute to the molecular and cellular effects observed with Imatinib, such as the inhibition of Bcr-Abl protein tyrosine kinase .
Action Environment
It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .
Propriétés
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUXJQSYXBYFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406374 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-48-7 | |
Record name | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in pharmaceutical chemistry?
A: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a crucial intermediate in the multi-step synthesis of Imatinib [, , ]. Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia.
Q2: Are there efficient synthetic routes available for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid?
A: Yes, researchers have developed effective synthetic strategies for this compound. One method involves a two-step process starting with 4-methylbenzoic acid. This involves α-bromination followed by amination with 1-methylpiperazine without isolating the intermediate []. Optimized conditions using bromosuccinimide as the brominating agent and benzoyl peroxide as the initiator yielded 4-(bromomethyl)benzoic acid with a yield close to 88.7%. Subsequent amination using a 1:1.2 molar ratio of 4-(bromomethyl)benzoic acid to 1-methylpiperazine, sodium bicarbonate as the acid scavenger, at a temperature of 20-25°C for 8 hours resulted in an 81.5% yield of the final product [].
Q3: What analytical techniques have been employed to characterize 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid?
A: The synthesized compound's structure has been confirmed using various analytical methods, including melting point determination, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1HNMR) []. These techniques provide information about the compound's functional groups, connectivity, and purity.
Q4: Has the crystal structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives been studied?
A: Yes, researchers have investigated the crystal structure of a salt formed by co-crystallizing 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid with picric acid []. X-ray crystallography revealed that the cation adopts an "L-shaped" conformation and forms chains along a specific crystallographic axis via hydrogen bonding interactions [].
Q5: Is there any information available regarding the different solid forms of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid and their impact on its use in Imatinib synthesis?
A: Research indicates that the hydrochloride salt of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid can exist in a hemihydrate form. This form exhibits unique hydrogen bonding patterns, specifically dual chlorine-bifurcated acceptor Cl···H–(N,O) interactions []. While the direct impact of these interactions on Imatinib synthesis hasn't been explicitly reported in the provided abstracts, different solid forms can influence important factors like solubility, stability, and reactivity, which are critical considerations during chemical synthesis and pharmaceutical manufacturing.
Q6: Are there alternative synthetic approaches being explored for Imatinib that may not utilize 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid as an intermediate?
A: While the provided abstracts don't delve into alternative synthetic pathways, one abstract mentions a "novel synthesis of Imatinib and its intermediates" []. This suggests that researchers are actively exploring different synthetic strategies for Imatinib, potentially involving different starting materials or intermediates. Developing alternative routes could be beneficial for various reasons, including improving overall yield, reducing the number of steps, utilizing less expensive reagents, or mitigating the formation of unwanted byproducts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.